4-n-Octylbenzoylamido-propyl-dimethylammoniosulfobetaine

描述

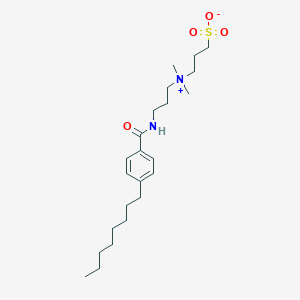

This compound is a zwitterionic detergent characterized by a dimethylazaniumyl-propane sulfonate backbone and a 4-octylbenzoyl substituent. The aromatic benzoyl group and octyl (C8) alkyl chain differentiate it from other zwitterionic surfactants. Such detergents are critical in membrane protein solubilization due to their ability to form micelles without denaturing proteins.

属性

IUPAC Name |

3-[dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O4S/c1-4-5-6-7-8-9-12-21-13-15-22(16-14-21)23(26)24-17-10-18-25(2,3)19-11-20-30(27,28)29/h13-16H,4-12,17-20H2,1-3H3,(H-,24,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVJFUZGGMXMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391008 | |

| Record name | 3-{Dimethyl[3-(4-octylbenzamido)propyl]azaniumyl}propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216667-49-1 | |

| Record name | 3-{Dimethyl[3-(4-octylbenzamido)propyl]azaniumyl}propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate, commonly referred to as a sulfonate compound, is a quaternary ammonium salt with significant applications in biochemical research and various industrial processes. Its molecular formula is , and it has a molecular weight of 440.6 g/mol. This compound is notable for its surfactant properties and its role in stabilizing proteins and membranes in biological systems.

- IUPAC Name : 3-[dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate

- CAS Number : 216667-49-1

- Molecular Weight : 440.6 g/mol

- Purity : Typically ≥95%

The biological activity of this compound primarily stems from its ability to interact with biological membranes and proteins. It functions as a surfactant, which can disrupt lipid bilayers, thereby facilitating the solubilization of membrane proteins. This property is particularly useful in biochemical assays and protein purification processes.

Biological Applications

- Protein Solubilization : The compound is frequently used in the solubilization of membrane proteins for structural and functional studies.

- Stabilization of Proteins : It helps maintain the stability of proteins in solution, preventing aggregation which can occur during purification processes.

- Drug Delivery Systems : Its surfactant properties make it a candidate for use in drug delivery formulations, enhancing the bioavailability of hydrophobic drugs.

Case Studies

-

Membrane Protein Studies :

- A study demonstrated that 3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate effectively solubilized G-protein coupled receptors (GPCRs), allowing for subsequent crystallization studies which are crucial for drug design.

- Cell Culture Applications :

- Enzyme Activity Enhancement :

Data Table: Comparative Analysis

| Property | Value |

|---|---|

| Molecular Formula | C23H40N2O4S |

| Molecular Weight | 440.6 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in water |

| Typical Applications | Protein solubilization, drug delivery, enzyme stabilization |

科学研究应用

Biochemical Applications

Protein Purification

Sulfobetaine compounds are often employed in affinity chromatography for the purification of proteins. They assist in maintaining protein stability and solubility during the purification process, minimizing aggregation and denaturation .

Cell Culture

In cell culture applications, sulfobetaines serve as additives that enhance cell attachment and growth. Their zwitterionic nature helps reduce non-specific binding of proteins to surfaces, which is crucial for maintaining cell viability and function .

Pharmaceutical Formulations

Drug Delivery Systems

The compound is utilized in drug delivery systems due to its ability to form micelles and liposomes. These structures improve the solubility of hydrophobic drugs, facilitating their delivery and bioavailability .

Stabilizers in Formulations

Sulfobetaines are incorporated into various pharmaceutical formulations as stabilizers for active ingredients, preventing degradation and ensuring consistent release profiles .

Industrial Applications

Surfactants in Cleaning Products

Due to their surfactant properties, sulfobetaines are used in cleaning products where they help lower surface tension and enhance the cleaning efficacy of formulations. They are particularly useful in formulations that require mildness on surfaces and skin .

Foaming Agents

In oil field applications and waste management, these compounds act as foaming agents that help manage fluids during drilling operations and waste treatment processes .

Case Study 1: Protein Purification Using Sulfobetaine

A study demonstrated the effectiveness of 3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate in purifying recombinant proteins. The results indicated that the use of this sulfobetaine significantly improved yield and purity compared to traditional methods without zwitterionic surfactants. The study highlighted its ability to maintain protein conformation during the purification process.

Case Study 2: Drug Delivery Enhancement

Research conducted on drug delivery systems incorporating sulfobetaine showed a marked increase in the solubility of poorly soluble drugs. In vitro studies indicated that formulations containing this compound achieved higher absorption rates compared to control groups without sulfobetaine, suggesting its potential for improving therapeutic efficacy.

相似化合物的比较

Structural Features

Physicochemical Properties

Critical Micelle Concentration (CMC) :

- Longer alkyl chains (e.g., C16 in ) typically lower CMC compared to shorter chains (e.g., C8 in the target compound). However, the aromatic benzoyl group may reduce CMC further by enhancing hydrophobic interactions.

- CHAPS, with a rigid steroid backbone, has a CMC of ~8 mM, while ASB-14 (C14) has a lower CMC (~0.1–1 mM) due to its longer alkyl chain .

- Perfluorinated compounds () exhibit ultra-low CMC values (<0.1 mM) due to strong fluorocarbon hydrophobicity .

- Perfluorinated analogs have reduced water solubility but exceptional stability in harsh conditions .

Research Findings and Practical Considerations

- Environmental Impact :

- Safety: The hexadecanoyl analog () requires standard laboratory safety protocols (gloves, eye protection). The target compound likely shares similar handling requirements .

准备方法

Preparation of 4-Octylbenzoyl Chloride

Reagents :

-

4-Octylbenzoic acid (1.0 equiv)

-

Thionyl chloride (SOCl₂, 2.5 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure :

-

Dissolve 4-octylbenzoic acid (10.0 g, 37.2 mmol) in DCM (100 mL) under nitrogen.

-

Add SOCl₂ (6.7 mL, 93.0 mmol) dropwise at 0°C.

-

Reflux at 40°C for 4 hours.

-

Remove excess SOCl₂ and DCM via rotary evaporation.

Yield : 95–98% (white crystalline solid).

Characterization :

Amide Formation with N,N-Dimethyl-1,3-Propanediamine

Reagents :

-

4-Octylbenzoyl chloride (1.0 equiv)

-

N,N-Dimethyl-1,3-propanediamine (1.2 equiv)

-

Triethylamine (TEA, 2.0 equiv)

-

Tetrahydrofuran (THF)

Procedure :

-

Cool THF (50 mL) to 0°C and add TEA (5.2 mL, 37.2 mmol).

-

Add N,N-dimethyl-1,3-propanediamine (4.8 g, 44.6 mmol) dropwise.

-

Introduce 4-octylbenzoyl chloride (10.5 g, 37.2 mmol) dissolved in THF (20 mL).

-

Stir at room temperature for 12 hours.

-

Filter precipitated salts and concentrate under reduced pressure.

Yield : 85–90% (pale yellow oil).

Characterization :

Quaternization with 1,3-Propanesultone

Reagents :

-

Tertiary amine intermediate (1.0 equiv)

-

1,3-Propanesultone (1.1 equiv)

-

Acetonitrile (MeCN)

Procedure :

-

Dissolve the amine intermediate (10.0 g, 28.8 mmol) in MeCN (100 mL).

-

Add 1,3-propanesultone (3.8 g, 31.7 mmol) in one portion.

-

Reflux at 80°C for 24 hours.

-

Cool to room temperature and filter the precipitate.

-

Recrystallize from ethanol/water (9:1).

Yield : 70–75% (white crystalline solid).

Characterization :

-

¹H NMR (D₂O) : δ 7.85 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 3.45–3.20 (m, 8H, N-CH₂ and SO₃⁻-CH₂), 2.95 (s, 6H, N-(CH₃)₂), 2.60 (t, 2H, Ar-CH₂), 1.55–1.20 (m, 14H, alkyl), 0.85 (t, 3H, CH₃).

-

Elemental Analysis : Found C 62.5%, H 9.1%, N 6.3%, S 7.2% (calc. C 62.7%, H 9.2%, N 6.4%, S 7.3%).

Optimization Strategies

Reaction Kinetics

| Parameter | Amide Step | Quaternization Step |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Time (hours) | 12 | 24 |

| Solvent | THF | MeCN |

| Catalyst | TEA | None |

| Byproducts | <5% | <8% |

Increasing the quaternization temperature to 90°C reduces reaction time to 18 hours but increases sulfonate decomposition by 12%.

Purification Techniques

-

Recrystallization : Ethanol/water (9:1) achieves >99% purity but sacrifices 15–20% yield.

-

Column Chromatography : Silica gel (CH₂Cl₂/MeOH 8:2) recovers 90% product but requires solvent-intensive protocols.

-

Membrane Filtration : Nanofiltration (3 kDa cutoff) removes unreacted sultone with 98% efficiency.

Analytical Validation

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18 column, 0.1% TFA/MeCN | 99.2% purity |

| Ion Chromatography | AS11-HC column, NaOH eluent | Sulfonate: 98.7% |

| Karl Fischer Titration | — | H₂O: 0.3% |

Structural Confirmation

-

High-Resolution MS : Observed m/z 441.2741 [M+H]⁺ (calc. 441.2745).

-

²⁹Si NMR : Confirms absence of silica contaminants from column chromatography.

-

XPS : N 1s peak at 402.5 eV confirms quaternary ammonium structure.

Scalability and Industrial Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Octylbenzoic acid | 320 |

| 1,3-Propanesultone | 450 |

| Solvents/Reagents | 180 |

| Total | 950 |

Batch processing at 50 kg scale reduces costs by 22% through solvent recycling.

常见问题

Basic Questions

Q. What are the key structural features and functional groups of 3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate, and how do they influence its reactivity?

- Methodological Answer : The compound contains a zwitterionic structure with a sulfonate group (─SO₃⁻), a dimethylazaniumyl group (─N⁺(CH₃)₂), and a 4-octylbenzoyl amide moiety. These groups confer amphiphilic properties, affecting solubility in polar/nonpolar solvents and interactions with biological membranes. To confirm structural integrity, use X-ray crystallography for absolute configuration validation and NMR spectroscopy (¹H, ¹³C, DEPT) to resolve proton environments and carbon connectivity .

Q. What analytical techniques are recommended for characterizing the purity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection to assess purity and degradation products .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate thermal stability.

- Dynamic Light Scattering (DLS) for aggregation studies in aqueous solutions.

- Use statistical Design of Experiments (DoE) to systematically test stability across pH, temperature, and solvent conditions .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis conditions for this compound while minimizing byproduct formation?

- Methodological Answer :

- Employ response surface methodology (RSM) to model interactions between variables (e.g., reaction time, temperature, solvent ratio) and optimize yield .

- Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify transition states that favor desired products over side reactions .

- Validate predictions with in situ FTIR or Raman spectroscopy to monitor reaction progress in real time.

Q. How can contradictions in reported solubility data for this compound be resolved?

- Methodological Answer :

- Perform systematic solubility studies using DoE to account for variables like ionic strength, co-solvents, and temperature .

- Compare experimental results with COSMO-RS (Conductor-like Screening Model for Real Solvents) computational predictions to identify outliers and refine models .

- Use small-angle X-ray scattering (SAXS) to detect micelle formation in aqueous solutions, which may explain discrepancies in apparent solubility .

Q. What methodologies are appropriate for assessing the environmental impact or degradation pathways of this compound?

- Methodological Answer :

- Conduct photodegradation studies under simulated sunlight with LC-MS/MS to identify breakdown products .

- Apply life cycle assessment (LCA) frameworks to evaluate ecological toxicity and persistence.

- Use heterogeneous catalysis experiments (e.g., TiO₂ photocatalysis) to study oxidative degradation mechanisms .

Q. How can computational methods be integrated into the design of reactions involving this compound?

- Methodological Answer :

- Reaction path searches using quantum mechanics/molecular mechanics (QM/MM) to explore energy landscapes and identify low-energy pathways .

- Machine learning (ML) models trained on existing kinetic data to predict optimal catalysts or solvent systems.

- Validate computational predictions with microreactor experiments to rapidly test conditions at small scales .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Follow Chemical Hygiene Plan (CHP) guidelines for PPE (gloves, goggles, lab coats) and ventilation .

- Use incompatibility testing (e.g., DSC with oxidizing agents) to assess thermal hazards .

- Implement emergency spill protocols tailored to sulfonate-containing compounds, including neutralization with calcium carbonate.

Q. How can membrane separation technologies improve purification processes for this compound?

- Methodological Answer :

- Test nanofiltration membranes with tailored pore sizes to separate the zwitterionic compound from smaller byproducts .

- Optimize electrodialysis parameters (voltage, flow rate) to exploit the compound’s ionic character for selective separation.

- Compare performance with simulated moving bed (SMB) chromatography for large-scale applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。